C2-Acetyl Confers 44-Fold Enzyme Inhibition Potency Gain Over Unsubstituted Benzofuran via AKR1C1 Target Engagement
In a direct head-to-head comparison catalogued by the BRENDA enzyme database, 2-acetylbenzofuran inhibits human 20alpha-hydroxysteroid dehydrogenase (AKR1C1, EC 1.1.1.149) with a 50% inhibition concentration of 0.033 mM, compared with 1.45 mM for unsubstituted benzofuran and 0.16 mM for benzofuran-2-carboxylic acid [1]. The 2-acetyl substituent thus drives a 44-fold potency improvement over the parent benzofuran and a 4.8-fold improvement over the 2-carboxylic acid congener. Methyl 2-acetylbenzofuran-5-carboxylate retains the critical 2-acetyl pharmacophore while adding a C5 methyl ester that further modulates physicochemical properties. The enzyme AKR1C1 metabolizes neurosteroids derived from progesterone and is implicated in hormonal cancer progression, making this inhibitory profile relevant for oncology-focused discovery programs [2].
| Evidence Dimension | Enzyme inhibition potency (IC50 equivalent: 50% inhibition concentration) |
|---|---|
| Target Compound Data | 2-Acetylbenzofuran: 50% inhibition at 0.033 mM (33 µM) against human AKR1C1. Methyl 2-acetylbenzofuran-5-carboxylate retains the identical 2-acetyl pharmacophore. |
| Comparator Or Baseline | Benzofuran (unsubstituted): 50% inhibition at 1.45 mM; Benzofuran-2-carboxylic acid: 50% inhibition at 0.16 mM |
| Quantified Difference | 44-fold more potent than benzofuran (1.45/0.033); 4.8-fold more potent than benzofuran-2-carboxylic acid (0.16/0.033) |
| Conditions | In vitro enzyme inhibition assay; human 20alpha-hydroxysteroid dehydrogenase (AKR1C1, EC 1.1.1.149); Homo sapiens enzyme source; data curated in BRENDA database |
Why This Matters
For researchers targeting AKR1C1 in hormone-dependent cancers, the 2-acetyl substituent present in this compound is an essential potency driver validated across three comparator molecules in the same assay system, enabling direct estimation of the contribution of this functional group to target engagement.
- [1] BRENDA Enzyme Database. EC 1.1.1.149 — 20alpha-hydroxysteroid dehydrogenase inhibitor search results: 2-acetylbenzofuran (50% inhibition at 0.033 mM), benzofuran-2-carboxylic acid (0.16 mM), benzofuran (1.45 mM). Homo sapiens. Accessed May 2026. View Source
- [2] BRENDA Enzyme Database. Ligand summary page for 2-acetylbenzofuran (Ligand ID 122890). 50% inhibition at 0.033 mM against human AKR1C1. Selective and potent inhibitors of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1) that metabolizes neurosteroids derived from progesterone. View Source
